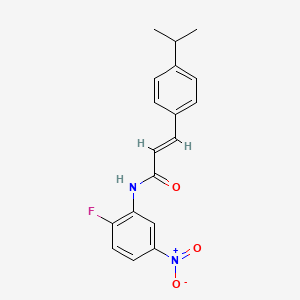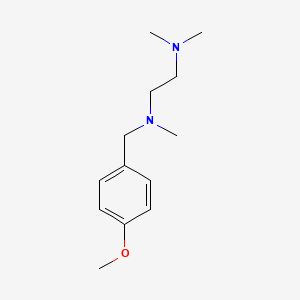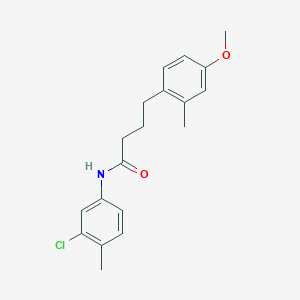
N-(2-chlorophenyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(methylthio)benzamide, commonly known as CMDB, is a chemical compound that has been widely studied for its potential applications in scientific research. CMDB belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide group. The compound has gained significant attention due to its unique chemical properties, which make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of CMDB involves the inhibition of certain enzymes, particularly those involved in the cell cycle. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting CDK activity, CMDB can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
CMDB has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit CDK activity, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. CMDB has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using CMDB in lab experiments is its high yield and relative ease of synthesis. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CMDB is its potential toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for research involving CMDB. One promising area of research involves the development of new analogs of the compound with improved efficacy and reduced toxicity. Additionally, researchers are exploring the use of CMDB in combination with other drugs to enhance its anti-cancer activity. Finally, there is ongoing research into the potential applications of CMDB in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-(methylthio)benzamide, or CMDB, is a valuable tool for studying various biological processes. The compound's ability to inhibit CDK activity and induce apoptosis in cancer cells make it a promising candidate for the development of new cancer therapies. While there are some limitations to using CMDB in lab experiments, ongoing research is exploring new ways to improve its efficacy and reduce its toxicity.
合成法
The synthesis of CMDB involves the reaction of 2-chloroaniline with 2-(methylthio)benzoic acid in the presence of a suitable reagent such as thionyl chloride. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The yield of the synthesis process is typically high, making CMDB a relatively easy compound to produce.
科学的研究の応用
CMDB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, particularly those involved in cancer cell growth. Studies have shown that CMDB can effectively inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBUGABDGNXNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
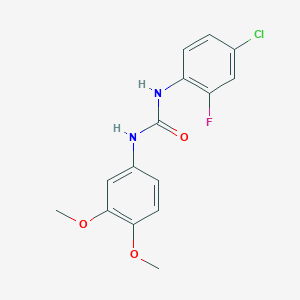
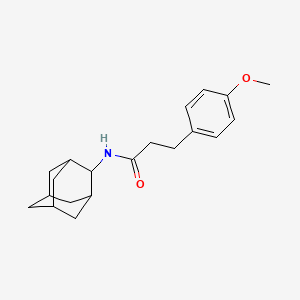
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
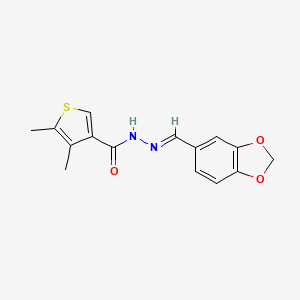
![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

